molecular formula C19H28O3 B158435 Flavoglaucin CAS No. 523-73-9

Flavoglaucin

Cat. No.: B158435
CAS No.: 523-73-9
M. Wt: 304.4 g/mol
InChI Key: RGRXZGKXEJHPQQ-UHFFFAOYSA-N
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Description

Flavoglaucin is a phenolic compound isolated from the mycelial mats of the fungus Eurotium chevalieri. It is known for its potent antioxidant properties and its ability to synergize with tocopherol (vitamin E) to stabilize edible oils and fats

Mechanism of Action

Target of Action

Flavoglaucin, a secondary metabolite produced by the fungus Eurotium repens, exhibits a broad spectrum of biological activities . It has been found to target various microorganisms, including bacteria and protozoa . This compound also targets tumor cells, inhibiting tumor promotion in a two-stage carcinogenesis test .

Mode of Action

This compound interacts with its targets primarily through its antioxidant properties . It has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a key player in tumor promotion . This suggests that this compound may interfere with the signaling pathways that lead to tumor promotion.

Biochemical Pathways

This compound is part of the flavonoid biosynthesis pathway, a complex process that produces a wide range of secondary metabolites in plants . These metabolites play crucial roles in plant defense mechanisms against UV-B radiation and pathogen infection . In the context of tumor promotion, this compound appears to disrupt the signaling pathways involved in the activation of EBV-EA .

Pharmacokinetics

Its antioxidant properties suggest that it may have a protective effect on the stability of many edible oils and fats . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound exhibits potent antimicrobial and antiprotozoal activities . It has been found to exhibit good antibacterial activity against S. aureus . Moreover, this compound and its derivatives have been shown to inhibit tumor promotion in a two-stage carcinogenesis test . These results suggest that this compound could be a potential candidate for the development of new antimicrobial and anticancer drugs.

Action Environment

This compound is produced by molds used in fermented foods . These molds are thought to help protect fermented foods from oxidative deterioration by producing secondary metabolites having antioxidative activity . The action of this compound may therefore be influenced by the environmental conditions of the fermentation process, such as temperature, pH, and the presence of other microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavoglaucin can be synthesized through the acyl-polymalonate pathway, which involves the use of labelled acetate and malonate . The specific reaction conditions and intermediates for this synthetic route have been studied, although detailed procedures are often proprietary.

Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of Eurotium chevalieri. The optimization of culture media is crucial for maximizing yield. Commonly used media include yeast extract, glycerol, potassium chloride, sodium nitrate, potassium phosphate, magnesium sulfate, and iron sulfate . The fermentation process is carefully controlled to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Flavoglaucin undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit high scavenging activity for superoxide radicals, which is indicative of its antioxidant properties .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the reactions of this compound include its derivatives such as isodihydroauroglaucin, tetrahydroauroglaucin, and dihydroauroglaucin .

Scientific Research Applications

Biological Activities

Flavoglaucin exhibits a range of biological activities that make it a compound of interest in pharmacological research.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness as an acaricide , achieving over 90% mite mortality in assays, making it a promising candidate for agricultural applications to combat mite infestations in crops . The compound's production was maximized in specific culture media, highlighting its potential for large-scale agricultural use.

Antitumor Activity

Research has shown that this compound possesses antitumor properties , which may be leveraged in cancer treatment. Its mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth, making it a subject of interest for further preclinical and clinical studies .

Antioxidant Effects

This compound has been identified as a potent antioxidant, exhibiting higher antioxidative activity compared to alpha-tocopherol (vitamin E) in various assays. This property can be utilized in food preservation to enhance shelf life and maintain nutritional quality .

Agricultural Applications

The agricultural sector can benefit significantly from the application of this compound due to its pest control capabilities.

Acaricide Development

This compound's efficacy as an acaricide suggests its potential use in developing natural pesticides. Field studies are needed to evaluate its effectiveness against specific pest populations and its environmental impact compared to synthetic alternatives .

Fungal Inhibition

This compound has shown promise in inhibiting fungal growth, particularly in relation to patulin-producing fungi such as Penicillium species. This application is particularly relevant for the food industry, where preventing mycotoxin contamination is critical for food safety .

Production Optimization

A study conducted on the production of this compound from Eurotium rubrum C47 indicated that optimal conditions for this compound synthesis were achieved in solid media with specific nutrient compositions. The highest yield recorded was 25 μg/mg mycelium after 14 days of culture .

Culture MediumThis compound Yield (μg/mg mycelium)Optimal Growth Duration (days)
CY20SM2514
G25N1114
PWM125

In Vivo Studies

In vivo studies have been initiated to assess the safety and efficacy of this compound in animal models, focusing on its antitumor effects and potential side effects when administered at therapeutic doses .

Future Perspectives

The future applications of this compound are promising across multiple domains:

  • Pharmaceutical Development : Continued exploration into its antitumor and antioxidant properties could lead to new therapeutic agents.
  • Agricultural Innovations : this compound could serve as a natural pesticide alternative, promoting sustainable farming practices.
  • Food Industry : Its antioxidant properties may be harnessed for food preservation, enhancing product safety and quality.

Comparison with Similar Compounds

Flavoglaucin is unique among phenolic compounds due to its strong synergistic effects with tocopherol and its high antioxidant activity. Similar compounds include:

Biological Activity

Flavoglaucin is a prenylated salicylaldehyde derivative primarily produced by certain fungi, notably species within the genus Aspergillus and Eurotium. This compound has garnered attention for its diverse biological activities, including miticidal, antiproliferative, and potential chemopreventive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in health and agriculture.

Chemical Structure and Production

This compound is characterized as a prenylated salicylaldehyde with a specific structure that includes a C-7 alkyl chain. It is produced by fungi such as Aspergillus echinulatus and Eurotium rubrum under various culture conditions. Research indicates that the production of this compound can be optimized by altering the growth media, with solid media yielding higher concentrations compared to liquid cultures .

Miticidal Activity

One of the most notable biological activities of this compound is its miticidal effect. In studies involving E. rubrum, this compound demonstrated over 90% mortality in mite populations, suggesting its potential use as a natural acaricide . The compound's effectiveness was attributed to its ability to disrupt the normal physiological functions of mites, making it a promising candidate for agricultural pest management.

Antiproliferative Properties

This compound has shown significant antiproliferative activity against various cancer cell lines. For instance:

  • HT-29 Cells : this compound exhibited an IC50 value of 34.40 µM against human colorectal adenocarcinoma cells.
  • Caco-2 Cells : Demonstrated an IC50 of 2.87 µM.
  • A549 Cells : Showed an IC50 of 22.20 µM.
  • MCF-7 Cells : Inhibition percentage at 10 µM was recorded at 27 ± 0.53% .

These findings suggest that this compound could be explored further as a chemopreventive agent , especially in colorectal cancer, where it has been observed to lower tumor incidence in animal models treated with carcinogens like azoxymethane .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • A study evaluating this compound's derivatives indicated high inhibitory activity against tumor promotion in mouse skin models, emphasizing its potential role in cancer prevention .
  • Another investigation into its production methods revealed that optimal conditions for this compound synthesis involved specific solid media formulations, which could enhance its yield for therapeutic applications .

Comparative Biological Activity Table

Biological Activity Cell Line/Organism IC50/Effectiveness Notes
MiticidalMites>90% mortalityEffective as a natural acaricide
AntiproliferativeHT-2934.40 µMSignificant against colorectal cancer
AntiproliferativeCaco-22.87 µMStrong inhibition observed
AntiproliferativeA54922.20 µMEffective against lung cancer cells
AntiproliferativeMCF-7N/AModerate inhibition at 10 µM

Properties

IUPAC Name

2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXZGKXEJHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200327
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-73-9
Record name 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoglaucin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoglaucin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of flavoglaucin?

A1: this compound is characterized by the molecular formula C19H28O3 and possesses a molecular weight of 304.42 g/mol. [, ]

Q2: How does this compound interact with mitochondria, and what are the downstream effects of this interaction?

A2: Research suggests that this compound exhibits an uncoupling effect on mitochondrial oxidative phosphorylation. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, ultimately decreasing the efficiency of ATP synthesis. [] This uncoupling effect is further linked to this compound's ability to induce mitochondrial swelling, even in environments where typical swelling is inhibited. [, ] Furthermore, at higher concentrations, this compound directly inhibits the mitochondrial electron transport system, primarily targeting complex I and, to a lesser extent, complex III. [, , , ]

Q3: Is the uncoupling activity of this compound dependent on a dissociable group?

A3: Unlike many typical uncouplers, this compound does not possess a dissociable group at physiological pH. [, ] This characteristic suggests that its uncoupling mechanism might differ from classic proton translocators.

Q4: Does this compound affect any enzymes within the mitochondria?

A4: Yes, this compound has been shown to activate latent ATPase activity in mitochondria. [] This finding further supports its role as a potential proton non-translocating uncoupler.

Q5: What are some of the reported biological activities of this compound?

A5: Studies have identified several noteworthy biological activities associated with this compound. It has demonstrated antioxidant properties, [, , , ] inhibitory effects on tumor promotion in vitro and in vivo, [, ] and potential as an acaricide against mite infestations, particularly in the context of food preservation. []

Q6: this compound has shown potential as an acaricide. Can you elaborate on this and its mechanism?

A6: Research indicates that this compound exhibits significant miticidal activity, leading to high mortality rates in mites like Tyrophagus casei. [] This effect is attributed to this compound's direct toxicity to the mites. Notably, a closely related compound, aspergin, does not exhibit this acaricidal effect, highlighting the importance of specific structural features for this activity. []

Q7: How does the biosynthesis of this compound occur in Aspergillus ruber?

A7: In Aspergillus ruber, this compound biosynthesis involves a multi-step process. Initially, the polyketide backbone is synthesized and released as an alkylated salicyl alcohol. This alcohol then undergoes hydroxylation and prenylation modifications. Finally, the molecule is reoxidized to yield the final aldehyde product, this compound. []

Q8: What is the significance of the salicyl alcohol intermediate in this compound biosynthesis?

A8: The temporary reduction of the polyketide precursor to a salicyl alcohol is crucial for proper this compound biosynthesis. [] This intermediate allows for the necessary hydroxylation and prenylation steps to occur before the final oxidation to the aldehyde form. This intricate process underscores the tightly regulated enzymatic machinery involved in natural product biosynthesis.

Q9: How does the production of this compound in Aspergillus species relate to environmental conditions?

A9: Studies on Aspergillus species indicate that this compound production is influenced by several factors. Notably, its production increases with higher sucrose concentrations in the growth medium and longer growth periods. [] Additionally, there's a correlation between this compound production and the formation of perithecia, the sexual fruiting bodies in some Aspergillus species. []

Q10: Has this compound been found in any food products?

A10: Yes, this compound has been detected in various food products, particularly those undergoing fermentation processes. For instance, it has been found in karebushi, a Japanese dried bonito product, where Eurotium herbariorum, a fungus used in its production, contributes to this compound presence. [, ] Additionally, it's found in Fuzhuan brick tea, a fermented Chinese black tea, attributed to the activity of Eurotium cristatum. [, ]

Q11: Does modifying the structure of this compound affect its activity?

A11: Yes, structural modifications significantly impact this compound's activity. [, , ] For instance, the presence or absence of a double bond in the C-7 alkyl chain differentiates this compound from its structurally similar analog, aspergin. [] This subtle difference dramatically alters their biological activity, with this compound demonstrating miticidal activity, while aspergin remains inactive against mites. [] This observation emphasizes the importance of specific structural motifs for this compound's biological effects.

Q12: Are there other natural analogs of this compound, and do they share similar activities?

A12: Yes, several natural analogs of this compound exist, including auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and isodihydroauroglaucin. [, , , , ] These analogs often co-occur with this compound in various Aspergillus and Eurotium species. [, , , , ] While they share structural similarities, their biological activities can differ. For example, tetrahydroauroglaucin exhibits more potent peroxynitrite scavenging activity compared to other analogs, including this compound. [] These variations highlight the subtleties in structure-activity relationships within this family of compounds.

Q13: What are some potential areas for future research on this compound?

A13: Future research avenues could explore optimizing its production from fungal sources, further elucidating its biosynthetic pathway, and conducting comprehensive in vivo studies to evaluate its safety and efficacy for various applications. Additionally, investigating the potential of this compound or its analogs as lead compounds for drug development, particularly in the areas of cancer and infectious diseases, holds promise.

Q14: Are there any concerns regarding the safety of this compound?

A14: While this compound displays promising biological activities, further research is essential to fully understand its safety profile. [] Investigating potential toxicity, particularly with long-term exposure, will be crucial for assessing its suitability for various applications.

Q15: What analytical methods are commonly employed for characterizing and quantifying this compound?

A15: Various analytical techniques are used to study this compound. High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or fluorescence detection (FLD) allows for the separation, identification, and quantification of this compound in complex matrices. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. [, ] These techniques are critical for quality control, ensuring the purity and consistency of this compound used in research and potential applications.

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